molecular formula C6H9N3OS B13299519 2-Amino-3-(1,3-thiazol-5-yl)propanamide

2-Amino-3-(1,3-thiazol-5-yl)propanamide

Cat. No.: B13299519
M. Wt: 171.22 g/mol
InChI Key: NDJSCVVTARNONW-UHFFFAOYSA-N
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Description

2-Amino-3-(1,3-thiazol-5-yl)propanamide is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1,3-thiazol-5-yl)propanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with α-halo ketones under basic conditions to form the thiazole ring. The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the thiazole ring followed by functional group modifications to introduce the amino and amide groups. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the amide group to an amine.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Derivatives with different substituents replacing the amino group.

Scientific Research Applications

2-Amino-3-(1,3-thiazol-5-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-thiazol-5-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino and amide groups may form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.

Comparison with Similar Compounds

    3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    2-Amino-3-(pyridin-2-yl)propionic acid: Contains a pyridine ring instead of a thiazole ring.

    3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure with a different position of the amino group on the thiazole ring.

Uniqueness: 2-Amino-3-(1,3-thiazol-5-yl)propanamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and amide groups along with the thiazole ring allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

2-amino-3-(1,3-thiazol-5-yl)propanamide

InChI

InChI=1S/C6H9N3OS/c7-5(6(8)10)1-4-2-9-3-11-4/h2-3,5H,1,7H2,(H2,8,10)

InChI Key

NDJSCVVTARNONW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CC(C(=O)N)N

Origin of Product

United States

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